![molecular formula C11H14F3N B1528708 Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine CAS No. 1344274-22-1](/img/structure/B1528708.png)
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine
Overview
Description
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a chemical compound with the CAS Number: 1344274-22-1 . It is also known by its IUPAC Name as N-methyl-1-[2-(trifluoromethyl)phenyl]-2-propanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular weight of this compound is 217.23 . Its InChI Code is 1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a liquid at room temperature .Scientific Research Applications
Pharmaceutical Applications
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” is a compound that contains a trifluoromethyl (TFM, -CF3) group . Over the past 20 years, the FDA has approved numerous drugs that contain this group . These drugs have been used to treat various diseases and disorders .
Synthesis of FDA-Approved Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . The detailed chemistry of 19 FDA-approved drugs, which contain the TFM group as one of the pharmacophores, has been covered in the past 20 years .
Development of New Synthetic Protocols
Several research groups have created new synthetic protocols in recent years, resulting in a vastly comprehensive toolkit for R&D chemists . These protocols include -CF3-containing compounds that perform a wide range of biological and chemical functions .
Organo-Fluorine Chemistry
Organo-fluorine chemistry is a unique branch of organic chemistry . The fluorine incorporation in the organic molecules exhibits bizarre behaviors . Hence, several applications are witnessed in medicines, electronics, agrochemicals, and catalysis .
Fluoxetine Synthesis
The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . The mechanism of action shows that the fluoxetine blocks the reuse of serotonin by blocking the reuptake transporter protein, which is located in the presynaptic terminal .
Antibacterial Activity
“Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine” can be used in the synthesis of novel triazolo[4,3- ]. This compound has shown antibacterial activity .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
It’s known that trifluoromethyl groups play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Compounds with trifluoromethyl groups are often involved in reactions with carbon-centered radical intermediates .
Biochemical Pathways
Compounds with trifluoromethyl groups are known to be involved in various chemical reactions, such as the suzuki–miyaura coupling .
Pharmacokinetics
It’s known that the compound has a molecular weight of 21723 g/mol , which could influence its bioavailability.
Result of Action
Compounds with trifluoromethyl groups are known to have significant impacts in various fields, including pharmaceuticals, agrochemicals, and materials .
properties
IUPAC Name |
N-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(15-2)7-9-5-3-4-6-10(9)11(12,13)14/h3-6,8,15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRJJIFPPXTXSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1C(F)(F)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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